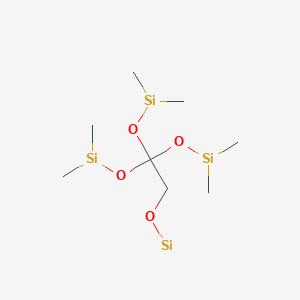
Pubchem_53431108
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE is a silicon-based compound with the molecular formula C8H24O3Si3 and a molecular weight of 252.53 g/mol . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE can be synthesized through multiple synthetic routes. One common method involves the reaction of hexamethyldisiloxane with methanol in the presence of sulfuric acid at low temperatures (5-10°C) for one hour . This is followed by the addition of methyltrimethoxysilane and further reaction with sulfuric acid and water . The organic layer is then separated, washed, neutralized, and distilled to obtain the final product with a high purity of 99.6% .
Chemical Reactions Analysis
BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-oxygen compounds.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and methanol.
Common reagents used in these reactions include sulfuric acid, methanol, and water . The major products formed from these reactions are silanols and other silicon-oxygen compounds .
Scientific Research Applications
BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE is widely used in scientific research and industrial applications:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds.
Biology: The compound is used in the modification of surfaces for biological assays and experiments.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE involves its ability to form strong silicon-oxygen bonds. This property allows it to interact with various molecular targets and pathways, leading to the formation of stable silicon-based compounds . The compound’s reactivity is influenced by the presence of trimethylsiloxy groups, which enhance its stability and reactivity .
Comparison with Similar Compounds
BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE can be compared with other similar compounds such as:
Methyltrimethoxysilane: Similar in structure but lacks the trimethylsiloxy groups, making it less stable and reactive.
Hexamethyldisiloxane: Contains two silicon atoms bonded to six methyl groups, making it less versatile in chemical reactions.
Trimethylsilanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
The uniqueness of BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE lies in its combination of trimethylsiloxy and methoxy groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
7671-19-4 |
|---|---|
Molecular Formula |
C8H22O3Si3 |
Molecular Weight |
250.51 g/mol |
InChI |
InChI=1S/C8H22O3Si3/c1-9-12-8(10-13(2,3)4)11-14(5,6)7/h8H,1-7H3 |
InChI Key |
URLMTWHWDAQEKK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]C(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B12351018.png)


![5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12351047.png)
![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)


![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)

![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)


![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
